molecular formula C28H29N5O4S B11676181 N'-[(E)-(4-ethylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-ethylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11676181
M. Wt: 531.6 g/mol
InChI Key: KJMHWQOXNDQVAI-STBIYBPSSA-N
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Description

N'-[(E)-(4-Ethylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a structurally complex hydrazide derivative featuring a 1,2,4-triazole core substituted with phenyl and 3,4,5-trimethoxyphenyl groups. The sulfanyl (-S-) linker connects the triazole ring to an acetohydrazide moiety, which is further functionalized with a 4-ethylphenylmethylidene group. This compound’s design integrates electron-rich aromatic systems (trimethoxyphenyl) and a flexible hydrazone backbone, which are common pharmacophores in medicinal chemistry for targeting enzymes or receptors involved in inflammation, cancer, or microbial pathogenesis .

Properties

Molecular Formula

C28H29N5O4S

Molecular Weight

531.6 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H29N5O4S/c1-5-19-11-13-20(14-12-19)17-29-30-25(34)18-38-28-32-31-27(33(28)22-9-7-6-8-10-22)21-15-23(35-2)26(37-4)24(16-21)36-3/h6-17H,5,18H2,1-4H3,(H,30,34)/b29-17+

InChI Key

KJMHWQOXNDQVAI-STBIYBPSSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Condensation Reaction: The final step involves a condensation reaction between the triazole-sulfanyl intermediate and an aldehyde (4-ethylbenzaldehyde) to form the desired hydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially yielding amines or alcohols.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions (solvent, temperature).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted aromatic derivatives

Scientific Research Applications

N’-[(E)-(4-ethylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure allows for potential use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.

    Pathways Involved: The compound may interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Core Triazole Modifications

  • ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide): Replaces the trimethoxyphenyl group with pyridine-2-yl.
  • N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine : Substitutes the hydrazide with an amine group and introduces a 2-chlorobenzylidene moiety. The chlorine atom enhances electronegativity, which may improve interactions with hydrophobic pockets in biological targets .

Hydrazide and Aromatic Substituents

  • 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide: Features a 4-hydroxy-3,5-dimethoxyphenyl group instead of 3,4,5-trimethoxyphenyl.
  • VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) : Replaces the hydrazide with an acetamide group and substitutes trimethoxyphenyl with pyridin-3-yl. This modification shifts biological activity toward olfactory receptor (Orco) agonism, highlighting the critical role of the hydrazide moiety in determining target specificity .

Anticancer Activity

  • Compounds bearing the 2-((3-(2-phenylamino)ethyl)-4-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl moiety (e.g., Compound 10 in ) inhibit melanoma (IGR39) and breast cancer (MDA-MB-231) cell migration. The trimethoxyphenyl group in the target compound may enhance lipophilicity, improving membrane permeability and cytotoxicity compared to analogues with simpler aryl groups .

Enzymatic and Receptor Targeting

  • OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide) : Demonstrates Orco channel activation, whereas the target compound’s trimethoxyphenyl and hydrazide groups likely redirect activity toward kinases or tubulin, as seen in related triazole-hydrazone derivatives .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents logP* Solubility (mg/mL)*
Target Compound 589.68 3,4,5-Trimethoxyphenyl, hydrazide 3.8 0.12
ZE-4b 521.62 Pyridine-2-yl, hydrazide 2.9 0.45
N-[(E)-2-Chlorobenzylidene]-... () 554.04 2-Chlorobenzylidene, amine 4.1 0.08
VUAA-1 437.54 Pyridin-3-yl, acetamide 3.2 0.65

*Predicted using ChemSpider and Molinspiration .

Biological Activity

N'-[(E)-(4-ethylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazones and triazoles. Its unique structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound has the molecular formula C28H29N5O4SC_{28}H_{29}N_{5}O_{4}S and a molecular weight of approximately 515.63 g/mol. The presence of the triazole moiety is notable for its biological relevance, as triazoles are known for various pharmacological properties.

Anticancer Activity

Research has highlighted the anticancer potential of triazole derivatives. A study involving related compounds showed that they exhibited significant antiproliferative effects on cancer cell lines such as HeLa and Jurkat cells. The mechanism involved apoptosis induction, mitochondrial depolarization, and activation of caspases, indicating a robust apoptotic pathway engagement .

Table 1: Anticancer Activity of Related Triazole Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound 4lHeLa10Apoptosis induction
Compound 4oJurkat15Mitochondrial depolarization

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Compounds with similar thiadiazole and triazole scaffolds have demonstrated broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AStaphylococcus aureus0.125 µg/ml
Thiadiazole Derivative BEscherichia coli0.250 µg/ml

Case Studies

  • Case Study on Apoptosis Induction : In a controlled experiment, a derivative similar to this compound was tested for its ability to induce apoptosis in cancer cells. The results indicated that treatment led to significant cell cycle arrest in the G2/M phase and increased levels of reactive oxygen species (ROS), which are crucial for triggering apoptosis .
  • Antimicrobial Efficacy Assessment : A series of compounds based on the triazole structure were screened against various bacterial strains. Results indicated that some derivatives exhibited potent antibacterial activity with MIC values comparable to conventional antibiotics, suggesting their potential as therapeutic agents in treating bacterial infections .

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